2-Palmitoylglycerol

Catalog No.
S575818
CAS No.
23470-00-0
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Palmitoylglycerol

CAS Number

23470-00-0

Product Name

2-Palmitoylglycerol

IUPAC Name

1,3-dihydroxypropan-2-yl hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3

InChI Key

BBNYCLAREVXOSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CO

Synonyms

Hexadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Hexadecanoyl Glycerol; 2-Monohexadecanoylglycerol; 2-Monopalmitin; 2-Monopalmitoyl-sn-glycerol; 2-Monopalmitoylglycerol; 2-Palmitoylglycerol; Glycerol-β-palmitate; Palmitic Acid β-monoglycer

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CO

Enhancing Cannabinoid Activity

Studies suggest 2-palmitoylglycerol may act as an endogenous modulator of the endocannabinoid system, a network of receptors and signaling molecules involved in various physiological processes. Research indicates that 2-palmitoylglycerol can potentiate the activity of 2-arachidonoylglycerol (2-AG), another endogenous cannabinoid known for its analgesic and anti-inflammatory properties [1]. Specifically, it seems to enhance the binding of 2-AG to cannabinoid receptors and increase its ability to inhibit specific enzymes, leading to amplified effects [1]. This has generated interest in exploring 2-palmitoylglycerol's potential role in cannabinoid-based therapies for pain, inflammation, and other conditions [1].

Source

Studying Cellular Processes

2-Palmitoylglycerol can serve as a research tool for studying various cellular processes. Its ability to modify protein function through a process known as palmitoylation makes it valuable in investigating protein trafficking, signaling pathways, and membrane interactions within cells [2]. Researchers can utilize 2-palmitoylglycerol to study the effects of palmitoylation on specific proteins and gain insights into their cellular roles [2].

Source

2-Palmitoylglycerol is a 2-monoglyceride characterized by the presence of a palmitoyl group (hexadecanoyl) attached to the second carbon of the glycerol backbone. Its chemical formula is C₁₉H₃₈O₄, and it is recognized as an endogenous fatty acid glycerol ester. This compound plays a significant role in various biological processes and is produced during metabolic reactions in organisms, particularly in algae and other eukaryotic cells .

The primary interest in 2-palmitoylglycerol lies in its potential role in the endocannabinoid system. It can be converted to 2-arachidonoylglycerol (2-AG), a well-known endocannabinoid that binds to cannabinoid receptors in the body. However, the exact mechanism of this conversion and the relative contribution of 2-palmitoylglycerol to the endocannabinoid system are still under investigation [].

The chemical reactivity of 2-Palmitoylglycerol involves several pathways, primarily due to its ester functional group. It can undergo hydrolysis, yielding palmitic acid and glycerol. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols under specific conditions. The compound does not bind directly to cannabinoid receptors but can potentiate the effects of other endocannabinoids such as 2-arachidonylglycerol, enhancing their biological activity .

2-Palmitoylglycerol exhibits a range of biological activities. It has been shown to enhance the activity of 2-arachidonylglycerol, which is crucial in modulating various physiological processes including pain sensation, appetite regulation, and inflammation. Importantly, while it modestly activates cannabinoid receptor type 1 at low concentrations, its primary role appears to be as a modulator rather than a direct agonist . Research indicates that it may also have implications in metabolic pathways related to lipid metabolism and signaling .

The synthesis of 2-Palmitoylglycerol can be achieved through several methods:

  • Chemical Synthesis: This involves the esterification of glycerol with palmitic acid under acidic conditions.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the reaction between glycerol and palmitic acid, providing a more selective and mild reaction environment.
  • Microbial Fermentation: Certain microorganisms can produce 2-Palmitoylglycerol naturally during their metabolic processes.

These methods can yield varying purity levels and are chosen based on the intended application of the compound .

2-Palmitoylglycerol has several applications across different fields:

  • Pharmaceuticals: Due to its role in modulating cannabinoid receptors, it is being explored for potential therapeutic effects in pain management and neuroprotection.
  • Nutraceuticals: Its presence in dietary supplements is being investigated for its health benefits related to lipid metabolism.
  • Cosmetics: The compound's emollient properties make it suitable for use in skincare formulations.

Furthermore, ongoing research aims to explore its utility in various biomedical applications due to its unique biochemical properties .

When comparing 2-Palmitoylglycerol with similar compounds, several notable distinctions arise:

Compound NameStructure CharacteristicsUnique Features
1-PalmitoylglycerolMonoglyceride with palmitic acid at position 1Directly involved in energy storage
2-ArachidonylglycerolMonoglyceride with arachidonic acid at position 2Stronger agonist for cannabinoid receptors
1,3-Dioleoyl-2-palmitoylglycerolTriglyceride with oleic acids at positions 1 and 3More complex structure affecting different pathways
Palmitic AcidSaturated fatty acidBasic building block for various lipids

2-Palmitoylglycerol is unique due to its specific positioning of the palmitoyl group and its modulatory effects on cannabinoid receptors without acting as a direct agonist. This positions it as an important compound within the endocannabinoid system and lipid signaling pathways .

Physical Description

Solid

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

330.27700969 g/mol

Monoisotopic Mass

330.27700969 g/mol

Heavy Atom Count

23

Appearance

A crystalline solid

UNII

21I29V2935

Other CAS

23470-00-0

Wikipedia

Glyceryl 2-palmitate

Use Classification

Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]

Dates

Modify: 2023-08-15
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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